molecular formula C26H23NO4 B15075830 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione

2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione

Cat. No.: B15075830
M. Wt: 413.5 g/mol
InChI Key: QCYMGPRLJVLDJP-UHFFFAOYSA-N
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Description

2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indene derivative followed by Friedel-Crafts alkylation to introduce the bis(4-ethylphenyl)methyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[bis(4-methylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione
  • 2-[bis(4-ethylphenyl)methyl]-2-amino-1H-indene-1,3(2H)-dione

Uniqueness

2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[bis(4-ethylphenyl)methyl]-2-nitroindene-1,3-dione

InChI

InChI=1S/C26H23NO4/c1-3-17-9-13-19(14-10-17)23(20-15-11-18(4-2)12-16-20)26(27(30)31)24(28)21-7-5-6-8-22(21)25(26)29/h5-16,23H,3-4H2,1-2H3

InChI Key

QCYMGPRLJVLDJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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